molecular formula C8H7N5O B13199771 4-amino-6-(3-pyridinyl)-1,3,5-triazin-2(1H)-one

4-amino-6-(3-pyridinyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B13199771
M. Wt: 189.17 g/mol
InChI Key: UFAFVHXHQXRLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-6-(3-pyridinyl)-1,3,5-triazin-2(1H)-one is a research-grade chemical compound based on the privileged 1,3,5-triazine scaffold, a structure of high significance in medicinal chemistry . This compound features a pyridinyl substituent, a moiety known to be critical for enhancing biological activity and improving binding interactions with target enzymes . Compounds incorporating the 1,3,5-triazine core have demonstrated a wide spectrum of potent pharmacological activities in scientific research, including anticancer , antimicrobial , and enzyme inhibition . In oncology research, structurally similar 1,3,5-triazine derivatives have shown promise by acting through mechanisms such as dual inhibition of the PI3K/mTOR signaling pathway—a key regulator of tumor cell growth, proliferation, and survival . Other related compounds function as alkylating agents, inducing DNA damage and triggering apoptosis in cancer cells . In infectious disease research, hybrids of pyridinyl and 1,3,5-triazine have been explored for their antibacterial and antifungal properties, with studies indicating potential as inhibitors of bacterial enzymes like urease . This product is intended for research applications only, including in vitro assays, target identification, and mechanism-of-action studies. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

4-amino-6-pyridin-3-yl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C8H7N5O/c9-7-11-6(12-8(14)13-7)5-2-1-3-10-4-5/h1-4H,(H3,9,11,12,13,14)

InChI Key

UFAFVHXHQXRLCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one typically involves the reaction of 4-amino-6-alkyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine with 3-cyanopyridine under catalytic hydrogenation conditions. The reaction is carried out in the presence of a Raney-nickel catalyst in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at both the triazine and pyridine moieties under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
Triazine ring oxidationH<sub>2</sub>O<sub>2</sub> (30%), 60°C, 4 hrs4-Amino-6-(3-pyridinyl)-1,3,5-triazin-2(1H)-one N-oxideSelective N-oxidation observed at the triazine ring’s amino group
Pyridine ring oxidationKMnO<sub>4</sub>, acidic conditionsPyridine N-oxide derivativeLimited conversion efficiency (~35%) due to steric hindrance

The N-oxide derivatives show enhanced solubility in polar solvents, making them useful intermediates in medicinal chemistry .

Nucleophilic Substitution

The triazine core undergoes substitution reactions at positions 2 and 4, facilitated by the electron-withdrawing pyridine group:

Amino Group Reactivity

Triazine Ring Substitution

PositionReagentProductNotes
C-2R-OH (alkoxides)2-Alkoxy derivativesRequires catalytic NaOH; moderate yields (52–89%)
C-4R-NH<sub>2</sub>4-Alkylamino derivativesRaney Ni catalyst improves selectivity

Reduction Reactions

Selective reduction of the triazine ring is achievable:

Reducing AgentConditionsProductOutcome
H<sub>2</sub>/Pd-CEtOH, 50 psiPartially saturated triazinyl intermediatesRetains pyridine aromaticity
NaBH<sub>4</sub>MeOH, 0°CNo reactionAmino group remains intact

Biological Interactions

The compound acts as a cyclin-dependent kinase (CDK) inhibitor through:

  • Hydrogen bonding : Between the triazine carbonyl and kinase active-site residues.

  • Hydrophobic interactions : Pyridine ring aligns with hydrophobic pockets.

Key SAR Findings :

  • Methylation of the amino group reduces inhibitory activity by 60%.

  • Pyridine N-oxidation enhances solubility but decreases binding affinity .

Comparative Reactivity of Analogues

Data from structurally related triazines highlights distinct reactivity patterns:

CompoundReactionYield (%)Racemization (%)
This compoundAcylation78N/A
2-Chloro-4,6-diamino-1,3,5-triazine Alkoxylation89N/A
HTOPT-coupled triazine Peptide bond formation7612.8

Industrial-Scale Considerations

While laboratory methods are well-documented (e.g., catalytic hydrogenation with Raney Ni ), industrial protocols prioritize:

  • Solvent recycling : Use of aqueous media to reduce waste.

  • Catalyst recovery : Pd-C or Ni catalysts reused for ≥5 cycles.

Scientific Research Applications

4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting CDKs, this compound can disrupt the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physical properties of triazinones are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 6) Molecular Weight Key Properties/Applications References
4-Amino-6-(3-pyridinyl)-1,3,5-triazin-2(1H)-one 3-Pyridinyl 203.18* Potential π-π interactions; drug design N/A
4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one 2,4-Dichlorophenyl 257.08 Lipophilic; antimicrobial activity
4-Amino-6-[(1,1-dimethylethyl)amino]-1,3,5-triazin-2(1H)-one tert-Butylamino 183.21 Bulky substituent; pesticide intermediate
N-(2,2-Dimethoxyethyl)ammeline 2,2-Dimethoxyethylamino 215.21 Polar; guanine derivative synthesis
4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one Ethylamino 155.16 Atrazine degradation product; herbicide metabolite

Notes:

  • Lipophilicity : The dichlorophenyl analog () exhibits higher lipophilicity than the pyridinyl derivative, likely enhancing membrane permeability in antimicrobial applications .
  • Steric Effects : The tert-butyl group in reduces reactivity but improves stability, making it suitable for pesticidal formulations .
  • Polarity : The dimethoxyethyl group in increases solubility in polar solvents (e.g., DMSO), advantageous for synthetic modifications .

Physical Properties

  • Thermal Stability: A tert-butyl/methylthio-substituted triazinone () has a sublimation enthalpy of 108 ± 3 kJ/mol at 298 K, suggesting moderate thermal stability. The pyridinyl group may increase melting points due to intermolecular π-stacking .
  • Solubility : Pyridinyl derivatives generally exhibit lower aqueous solubility than polar analogs (e.g., dimethoxyethyl in ) but better than chlorophenyl derivatives .

Biological Activity

4-Amino-6-(3-pyridinyl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a triazine ring fused with a pyridine ring, which contributes to its diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC8H7N5O
Molecular Weight189.17 g/mol
IUPAC Name4-amino-6-pyridin-3-yl-1H-1,3,5-triazin-2-one
InChI KeyUFAFVHXHQXRLCC-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CN=C1)C2=NC(=NC(=O)N2)N

The primary biological activity of this compound is attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound disrupts the cell cycle, leading to reduced cell proliferation and induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and transcription.

Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of triazine derivatives to enhance their biological efficacy. For instance:

  • Substituents at Position 6 : Variations in substituents at this position have been shown to significantly impact the inhibitory potency against topoisomerase II. Compounds with bulky or electron-withdrawing groups exhibited improved activity.
  • Comparison with Similar Compounds : The compound's unique triazine-pyridine structure offers distinct advantages over other heterocyclic compounds like pyrazolo[3,4-d]pyrimidine in terms of specificity and potency against targeted enzymes.

Biological Activity Data

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. Below are some key findings:

Cell Line IC50 (µM) Mechanism
HepG220.53Topoisomerase II inhibition
MCF-7129.0CDK inhibition
HUVEC122.0Selective toxicity

Case Studies

  • Topoisomerase II Inhibition : A study by Perdih et al. highlighted that derivatives of 4-amino-6-(phenylamino)-1,3,5-triazines showed potent inhibition of topoisomerase II with IC50 values in the micromolar range (IC50 = 229 µM). The most effective derivatives were further optimized for enhanced activity against cancer cells .
  • Anticancer Properties : In another study focusing on the anticancer properties of triazine derivatives, compounds derived from this compound demonstrated significant cytotoxic effects on MCF-7 cells through apoptosis induction and inhibition of the PI3K/Akt/mTOR signaling pathway .

Q & A

Q. What are the common synthetic routes for 4-amino-6-(3-pyridinyl)-1,3,5-triazin-2(1H)-one, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions between aminotriazine precursors and pyridine derivatives. For example, substituted triazines are prepared using cyanoguanidine and aryl aldehydes under basic conditions, followed by nucleophilic substitution or cyclization . Intermediates are characterized using 1^1H and 13^13C NMR to confirm regioselectivity and purity. For instance, 1^1H NMR signals at δ 5.33–8.87 ppm help identify aromatic protons and amine groups in related triazine derivatives . Elemental analysis (C, H, N) and mass spectrometry (e.g., ESI-MS m/z 288 [M+H]+^+) validate molecular composition .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • 1^1H/13^13C NMR : Assigns aromatic protons (δ 7.24–8.87 ppm) and carbon environments (e.g., triazine carbons at δ 148–153 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., C14_{14}H13_{13}N9_9 derivatives show m/z 288 [M+H]+^+) .
  • Elemental Analysis : Validates stoichiometric ratios (e.g., C: 52.3%, H: 4.2%, N: 35.1%) .
  • FT-IR : Identifies amine N-H stretches (~3300 cm1^{-1}) and triazine C=N vibrations (~1600 cm1^{-1}) .

Q. How does the compound’s solubility profile influence experimental design in pharmacological studies?

Solubility in polar solvents (e.g., DMSO, water) dictates formulation strategies for in vitro assays. Low aqueous solubility may require co-solvents or prodrug modifications. For example, derivatives with hydrophilic substituents (e.g., -OH, -NH2_2) show improved bioavailability in cell-based assays . Pre-formulation studies should assess pH-dependent stability (e.g., degradation in acidic conditions) using HPLC .

Advanced Research Questions

Q. How can 3D-QSAR models predict the bioactivity of triazine derivatives against specific molecular targets?

3D-QSAR combines molecular docking and comparative molecular field analysis (CoMFA) to correlate substituent effects with activity. For example, electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the triazine ring enhance antileukemic activity by increasing binding affinity to DNA topoisomerase II . Models are trained using IC50_{50} data from derivatives with varied substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl), validated via leave-one-out cross-validation (q2^2 > 0.6) .

Q. What strategies resolve contradictory data on the compound’s stability under varying pH and temperature conditions?

Contradictions arise from solvent interactions or degradation pathways. A systematic approach includes:

  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC .
  • Kinetic Modeling : Fit degradation data to first-order kinetics to predict shelf-life .
  • Isolation of Degradants : Use preparative TLC or column chromatography to identify byproducts (e.g., hydrolyzed triazine rings) .

Q. What structural modifications to the triazine core enhance selectivity in enzyme inhibition assays?

Substituent engineering is critical:

  • Hydrophobic Groups : 4-Trifluoromethylphenyl increases lipophilicity, improving penetration into hydrophobic enzyme pockets .
  • Hydrogen-Bond Donors : Amino groups at position 4 enhance interactions with catalytic residues (e.g., in kinase targets) .
  • Steric Hindrance : Bulky substituents (e.g., piperidinyl) reduce off-target binding . Activity is validated via competitive binding assays (e.g., IC50_{50} shifts from μM to nM ranges) .

Q. How do substituents on the triazine ring influence photophysical properties for optoelectronic applications?

Electron-donating groups (e.g., -NH2_2) redshift absorption spectra by lowering the LUMO energy. For example, 4-amino derivatives exhibit λmax_{max} at 320–350 nm (UV-vis) compared to 280–300 nm for unsubstituted triazines . Time-resolved fluorescence quantifies excited-state lifetimes, which correlate with charge-transfer efficiency in photovoltaic studies .

Notes

  • Methodological Rigor : Experimental designs should include controls for solvent effects, pH variability, and thermal degradation .
  • Data Reproducibility : Triplicate runs and statistical validation (e.g., ANOVA, p < 0.05) are critical for pharmacological assays .
  • Ethical Compliance : Follow institutional guidelines for handling cytotoxic compounds and environmental hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.